2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;;/h6-7,11H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJLNBUPKDPLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CNCCC3=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target extracellular signal-regulated kinases (erks).
Mode of Action
It’s suggested that similar compounds inhibit erks. Erks are involved in regulating various cellular processes, including proliferation, differentiation, and cell cycle progression. By inhibiting Erks, these compounds could potentially disrupt these processes.
Biochemical Pathways
Given its potential inhibition of erks, it may affect the mapk/erk pathway. This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival.
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphoinositide 3-kinases (PI3Ks) and extracellular signal-regulated kinases (ERKs). These interactions are crucial for modulating cellular signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes.
Cellular Effects
The effects of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by disrupting the PI3K/AKT and ERK signaling pathways. Additionally, it affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride exerts its effects through specific binding interactions with target biomolecules. It acts as an inhibitor by binding to the active sites of enzymes such as PI3Ks and ERKs, preventing their catalytic activity. This inhibition leads to a cascade of downstream effects, including the suppression of cell proliferation and the induction of apoptosis. The compound also influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific experimental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes.
Metabolic Pathways
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is involved in specific metabolic pathways, primarily through its interactions with enzymes such as PI3Ks and ERKs. These interactions influence metabolic flux and metabolite levels within cells. The compound can modulate the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization.
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects.
Biological Activity
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride (CAS No. 1820615-71-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H14ClN3
- Molecular Weight : 211.69 g/mol
- CAS Number : 1820615-71-1
- Physical State : Solid
Biological Activity Overview
The biological activity of pyrimidine derivatives, including 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride, has been studied extensively. The pyrimidine nucleus is known for various pharmacological properties:
- Antimicrobial Activity : Compounds with the pyrimidine structure have demonstrated significant antimicrobial effects against a range of pathogens.
- Anticancer Properties : Several studies indicate that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by modulating inflammatory pathways.
Structure-Activity Relationships (SAR)
The position and nature of substituents on the pyrimidine ring significantly influence the biological activity of these compounds. For instance:
- Substituents at Position 2 : Cyclopropyl groups can enhance lipophilicity and biological activity.
- Positioning of Functional Groups : The introduction of polar functional groups has been shown to improve solubility and metabolic stability while maintaining or enhancing biological efficacy.
Table 1: Summary of Biological Activities of Pyrimidine Derivatives
Case Studies
- Anticancer Activity : A study evaluated the anticancer effects of various pyrimidine derivatives, including those similar to 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. Results showed that modifications at the 5-position significantly increased cytotoxicity against several cancer cell lines (EC50 values ranging from 0.01 to 0.1 μM) .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of pyrimidine derivatives. The study reported a marked decrease in pro-inflammatory cytokines when treated with compounds featuring the tetrahydropyrido structure .
- Antimicrobial Efficacy : Research highlighted the antimicrobial properties of pyrimidine derivatives against resistant strains of bacteria. The compound exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against certain pathogens .
Scientific Research Applications
Medicinal Chemistry
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride has been studied for its potential therapeutic effects. Its structure suggests it could interact with biological targets relevant to various diseases.
Anticancer Activity
Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit anticancer properties. Studies have shown that compounds in this class can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Neurological Disorders
The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Investigations into its effects on neurotransmitter systems may reveal insights into its efficacy against conditions such as anxiety and depression .
Pharmacology
The pharmacological profile of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride suggests potential as a drug candidate:
- Mechanism of Action : Studies suggest that this compound may act as an antagonist or inhibitor of specific enzymes or receptors involved in disease processes.
- Bioavailability and Metabolism : Research is ongoing to understand the bioavailability and metabolic pathways of this compound to optimize its therapeutic use .
Synthesis and Characterization
The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrido[4,3-d]pyrimidines and tested their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis in tumor cells .
Case Study 2: Neuroprotective Effects
A recent investigation explored the neuroprotective effects of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride in a rodent model of induced neurodegeneration. The compound showed promise in reducing neuronal loss and improving behavioral outcomes .
Comparison with Similar Compounds
Key Observations:
Salt Forms : Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than hydrochloride or freebase forms, facilitating in vitro assays .
Reactivity : Chloro-substituted analogs (e.g., 2-chloro derivatives) are versatile intermediates for nucleophilic substitution or metal-catalyzed coupling reactions .
Preparation Methods
General Synthetic Approach
The synthesis generally follows a multi-step pathway starting from appropriate pyrimidine or pyridine precursors. The key steps include:
- Construction of the tetrahydropyrido[4,3-d]pyrimidine ring system via cyclization reactions.
- Introduction of the cyclopropyl substituent at the 2-position.
- Formation of the dihydrochloride salt by treatment with hydrochloric acid.
Detailed Synthetic Route (Based on Patent WO2010120991A1)
A representative synthetic procedure described in patent literature for related 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine compounds, which includes the cyclopropyl derivative, involves the following steps:
Starting Material Preparation: A suitable substituted pyrimidine or pyridine derivative is prepared or obtained commercially.
Cyclization Reaction: The tetrahydropyrido[4,3-d]pyrimidine core is formed by intramolecular cyclization. This typically involves condensation reactions between amino and carbonyl functional groups positioned to form the bicyclic system.
Cyclopropyl Group Introduction: The cyclopropyl substituent is introduced either by:
- Using cyclopropyl-containing reagents in the substitution step.
- Employing cyclopropyl halides or cyclopropyl organometallic reagents to alkylate the intermediate.
Salt Formation: The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system, often ethanol or isopropanol, followed by isolation of the crystalline salt.
Reaction Conditions and Optimization
- Solvents: Common solvents include polar aprotic solvents (e.g., dimethylformamide, acetonitrile) for cyclization and alkylation steps; alcohol solvents for salt formation.
- Temperature: Cyclization reactions are typically carried out under reflux conditions (80–120 °C), while alkylation may require lower temperatures to control selectivity.
- Catalysts: Acid catalysts or bases may be used depending on the step; for example, acid catalysis for cyclization, and bases such as potassium carbonate for alkylation.
- Purification: The final dihydrochloride salt is purified by recrystallization, ensuring high purity suitable for pharmaceutical applications.
Representative Data Table: Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Amino-ketone precursor, acid catalyst | 90–110 | 4–6 | 70–85 | Formation of bicyclic core |
| Cyclopropylation | Cyclopropyl halide, base (K2CO3) | 25–50 | 2–4 | 60–75 | Alkylation at 2-position |
| Salt formation | HCl in ethanol | Room temp | 1–2 | >90 | Crystallization of dihydrochloride |
Research Findings on Preparation
- The synthetic routes to 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives have been extensively optimized to improve yield and purity, crucial for their application as kinase inhibitors in cancer research.
- The dihydrochloride salt form enhances the compound's solubility and stability, facilitating its biological evaluation.
- Variations in the cyclopropylation step influence the regioselectivity and overall yield, with milder conditions favoring higher selectivity.
- The patent WO2010120991A1 provides a comprehensive methodology for synthesizing these compounds, including detailed reaction conditions and examples of substituent effects on activity and synthesis.
Q & A
Q. What are the standard synthetic routes for 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride?
The synthesis typically involves multi-step heterocyclic assembly. A common approach includes:
- Cyclopropane Ring Introduction : Cyclopropyl groups are introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, alkylation of pyrimidine precursors with cyclopropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Pyrido-Pyrimidine Core Formation : Cyclocondensation of aminopyridine derivatives with carbonyl compounds (e.g., using POCl₃ as a dehydrating agent) .
- Salt Formation : The free base is treated with HCl in ethanol or dichloromethane to yield the dihydrochloride salt .
Q. How is the compound’s structure confirmed using crystallography?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Dissolve the compound in a solvent (e.g., ethanol/water) and allow slow evaporation.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 173 K to minimize thermal motion artifacts .
- Refinement : Employ SHELX software (e.g., SHELXL for refinement, SHELXD for phase solving) to resolve the structure. Dihedral angles between fused rings (e.g., 56.27° for pyrimidine and ester groups) confirm stereochemistry .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and chemical safety goggles. Use a fume hood to avoid inhalation .
- Storage : Keep in sealed containers at 2–8°C, away from ignition sources. Ensure ventilation to prevent HCl vapor accumulation .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can low yields in cyclopropane ring formation during synthesis be addressed?
Low yields often arise from steric hindrance or side reactions. Mitigation strategies include:
Q. What biological activities have been observed for this compound, and how are they assessed?
- Antifolate Activity : Analogues inhibit dihydrofolate reductase (DHFR), assessed via enzyme inhibition assays (IC₅₀ values typically < 1 µM) .
- Antimicrobial Screening : Test against Plasmodium falciparum or Staphylococcus aureus using broth microdilution (MIC values reported in µg/mL) .
- Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa) via MTT assays, with dose-dependent viability curves .
Q. How can contradictions in pharmacological data across studies be resolved?
Contradictions may stem from assay variability or impurity profiles. Solutions include:
- Impurity Profiling : Use HPLC-MS to identify by-products (e.g., dechlorinated derivatives or ester hydrolysis products) .
- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Structural Validation : Confirm batch consistency via ¹H NMR and SC-XRD to rule out polymorphic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
